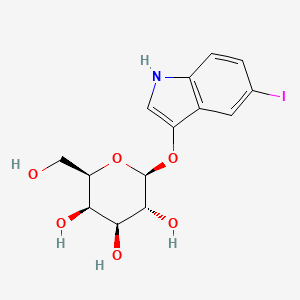

5-Iodo-3-indolyl-beta-D-galactopyranoside

Beschreibung

Historical Development and Significance of Chromogenic Substrates for Beta-Galactosidase

The journey of chromogenic substrates is deeply intertwined with the study of β-galactosidase, an enzyme pivotal in molecular biology, particularly for its role in the lac operon of Escherichia coli. nih.govscbt.com The quest for a simple, visual method to detect this enzyme's activity led to the development of synthetic substrates that, when cleaved, produce a colored output. diapharma.comdcfinechemicals.com

One of the earliest and most influential chromogenic substrates was o-nitrophenyl-β-D-galactopyranoside (ONPG) . wikipedia.orgchemicalbook.com Though it mimics lactose (B1674315), the natural substrate for β-galactosidase, ONPG is hydrolyzed to produce galactose and o-nitrophenol, a distinctively yellow compound. wikipedia.orgchemicalbook.com This allows for the spectrophotometric quantification of enzyme activity. wikipedia.orgcaymanchem.com

A significant leap forward came in 1964 with the synthesis of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside , commonly known as X-gal , by Jerome Horwitz and his team. wikipedia.orgagscientific.com X-gal is an analog of lactose that, upon hydrolysis by β-galactosidase, releases galactose and a substituted indole (B1671886). nih.govagscientific.com This indole derivative then undergoes spontaneous dimerization and oxidation to form an intensely blue, insoluble precipitate. wikipedia.orgbiosynth.com

The development of X-gal was a watershed moment, particularly for the advent of blue-white screening. biosynth.comfiveable.me This technique relies on the principle of α-complementation of the β-galactosidase gene (lacZ). nih.govwikipedia.org When a foreign DNA fragment is successfully inserted into the lacZα sequence within a plasmid, it disrupts the gene's ability to produce a functional β-galactosidase, resulting in white colonies on a medium containing X-gal. agscientific.combiosynth.com Conversely, colonies with non-recombinant plasmids produce the enzyme, cleave X-gal, and turn blue. biosynth.comncert.nic.in This simple yet powerful visual assay streamlined the process of identifying successful cloning events.

The significance of these substrates extends beyond cloning. scbt.com They are indispensable tools in various applications, including:

Enzyme-linked immunosorbent assays (ELISA) dcfinechemicals.comtaylorandfrancis.com

Immunohistochemistry (IHC) dcfinechemicals.comjacksonimmuno.com

Histochemical staining to visualize enzyme activity in tissues. agscientific.comchemimpex.com

Microbial detection in culture media. dcfinechemicals.comchromagar.com

Yeast two-hybrid screening to detect protein-protein interactions. wikipedia.orgbiosynth.com

The evolution from early substrates like ONPG to the more sophisticated indolyl derivatives like X-gal and its successors has provided researchers with a versatile and sensitive toolkit for a wide range of molecular and cellular analyses. nih.gov

Overview of Chromogenic Detection Principles in Enzymatic Assays

Chromogenic detection is a powerful method used to visualize and quantify the presence and activity of specific enzymes. abcam.com The fundamental principle lies in the use of a chromogenic substrate , a synthetic molecule that is colorless and soluble. dcfinechemicals.comchromagar.com This substrate is specifically designed to be recognized and acted upon by a target enzyme. diapharma.com

The process unfolds as follows:

Enzyme-Substrate Interaction : The enzyme binds to its specific chromogenic substrate. dcfinechemicals.com The design of these substrates is crucial, with a selectivity that often mimics the enzyme's natural substrate. diapharma.com For β-galactosidase, the substrate contains a galactose moiety linked to a chromophore. nih.gov

Enzymatic Cleavage : The enzyme catalyzes the hydrolysis of a specific bond within the substrate molecule. diapharma.comchromagar.com In the case of indolyl galactosides, β-galactosidase cleaves the β-glycosidic bond. agscientific.comhelierscientific.com

Chromophore Release and Color Formation : This cleavage releases the chromophore, a chemical group that was previously part of the colorless substrate. dcfinechemicals.comchromagar.com Once freed, the chromophore undergoes a chemical transformation, often a spontaneous dimerization and oxidation, which results in the formation of a colored, insoluble precipitate. wikipedia.orgchromagar.com The distinctive color of this product provides a clear visual signal of the enzyme's presence and activity. chromagar.com

This color change can be detected qualitatively by the naked eye, as seen in blue-white screening, or quantified spectrophotometrically by measuring the absorbance of the colored product at a specific wavelength. diapharma.comsinobiological.comhoriba.com The intensity of the color produced is directly proportional to the amount of enzymatic activity. diapharma.comsinobiological.com

Several enzymes are commonly used in chromogenic assays, including:

β-Galactosidase (β-Gal) dcfinechemicals.comjacksonimmuno.com

Alkaline Phosphatase (AP) dcfinechemicals.comsinobiological.com

Horseradish Peroxidase (HRP) dcfinechemicals.comsinobiological.com

The choice of enzyme and its corresponding chromogenic substrate depends on the specific application. For instance, in Western blotting and immunohistochemistry, an enzyme-conjugated antibody binds to the target protein. jacksonimmuno.com The subsequent addition of a chromogenic substrate leads to the deposition of a colored precipitate at the location of the protein, allowing for its visualization. jacksonimmuno.comabcam.com

The development of a diverse palette of chromogenic substrates, yielding products of different colors such as blue, red, pink, and green, has further enhanced the utility of this technique, enabling multiplex assays where multiple targets can be detected simultaneously. biotium.comrsc.org

Role of 5-Iodo-3-indolyl-beta-D-galactopyranoside as a Representative Indolyl Galactopyranoside

This compound , also known as Purple-β-D-Gal, is a prominent member of the indolyl galactopyranoside family of chromogenic substrates. biotium.comscbt.com It serves as a valuable tool for the detection of β-galactosidase activity in a variety of research contexts, including enzyme assays and gene expression studies. chemimpex.com

Similar to its well-known counterpart, X-gal, this compound is hydrolyzed by β-galactosidase. The enzymatic cleavage of the glycosidic bond releases a 5-iodo-3-hydroxyindole intermediate. This intermediate then undergoes a dimerization and oxidation reaction to form an insoluble, purple-colored precipitate. scbt.com This distinct purple color makes it an effective visual marker for enzymatic activity.

The unique structure of this compound, featuring an iodine atom, contributes to its chemical properties, including its stability and reactivity. chemimpex.com It is utilized in several key research applications:

Biochemical Assays : It is employed to measure the activity of β-galactosidase, which is crucial for studying gene expression and regulation. chemimpex.com

Histochemical Staining : This substrate is used to visualize enzyme activity within tissue samples, providing clear spatial information about gene expression patterns. chemimpex.com

Molecular Biology : It functions as a reporter in studies monitoring the success of gene transfer or the activity of specific promoters linked to the lacZ gene. helierscientific.com

While X-gal produces a blue color, the purple precipitate formed from this compound offers an alternative color for detection, which can be advantageous in certain contexts, for example, to provide contrast against specific cell or tissue types. The development of a range of indolyl-based substrates with different halogen substitutions has provided researchers with a palette of colors, allowing for greater flexibility in experimental design.

Data Tables

Table 1: Properties of Representative Chromogenic Substrates for β-Galactosidase

| Substrate Name | Common Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Color of Product |

|---|---|---|---|---|

| This compound | Purple-β-D-Gal | C₁₄H₁₆INO₆ | 421.19 | Purple |

| 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside | X-Gal | C₁₄H₁₅BrClNO₆ | 408.63 | Blue |

| o-Nitrophenyl-beta-D-galactopyranoside | ONPG | C₁₂H₁₅NO₈ | 301.25 | Yellow |

| 6-Chloro-3-indolyl-beta-D-galactopyranoside | Rose-β-D-Gal | Not specified | Not specified | Pink |

| 5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside | Red-β-D-Gal | Not specified | Not specified | Red/Magenta |

| N-Methylindolyl-beta-D-galactopyranoside | Green-β-D-Gal | Not specified | Not specified | Green |

| 5-Bromo-3-indolyl-beta-D-galactopyranoside | Bluo-Gal | C₁₄H₁₆BrNO₆ | 374.18 | Blue |

Data sourced from multiple references. wikipedia.orgcaymanchem.comwikipedia.orgbiosynth.combiotium.comscbt.comsigmaaldrich.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| o-Nitrophenyl-beta-D-galactopyranoside |

| 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside |

| 5-Bromo-3-indolyl-beta-D-galactopyranoside |

| 6-Chloro-3-indolyl-beta-D-galactopyranoside |

| 5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside |

| N-Methylindolyl-beta-D-galactopyranoside |

| Galactose |

| o-Nitrophenol |

| 5-Bromo-4-chloro-3-hydroxyindole |

| 5,5'-Dibromo-4,4'-dichloro-indigo |

| 5-Iodo-3-hydroxyindole |

| Isopropyl β-D-1-thiogalactopyranoside |

| Lactose |

| 3,3'-Diaminobenzidine |

| 3-Amino-9-ethylcarbazole |

| Quinizarin |

| Anthrarufin |

| 1-Hydroxyanthraquinone-β-D-galactopyranoside |

| 1-Hydroxyanthraquinone-β-D-glucopyranuronide |

| 1-Hydroxyanthraquinone-β-D-ribofuranoside |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKCQUZRJVDUFR-MBJXGIAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Mechanisms Underlying Chromogen Formation from Indolyl Galactopyranosides

Enzymatic Hydrolysis by Beta-Galactosidase

The initial and critical step in chromogen formation is the enzymatic cleavage of 5-Iodo-3-indolyl-beta-D-galactopyranoside by β-galactosidase. nih.govchemimpex.com This enzyme exhibits a high degree of specificity for the β-galactoside portion of the substrate. nih.gov

Cleavage of the Glycosidic Bond

β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond that links the galactose sugar to the 5-iodo-3-indolyl moiety. nih.govnih.govchemimpex.comavantorsciences.com This bond is an oxygen glycosidic bond, which the enzyme is highly efficient at cleaving. nih.gov The enzyme's active site recognizes and binds to the β-D-galactopyranoside structure, facilitating the addition of a water molecule across the glycosidic linkage. khanacademy.orgyoutube.com This hydrolytic cleavage breaks the bond between the anomeric carbon of the galactose and the oxygen atom of the indolyl group. khanacademy.orgrsc.org

Release of the Indolyl Aglycone Moiety

Upon cleavage of the glycosidic bond, two products are released: D-galactose and the aglycone, 5-iodo-3-indoxyl (also referred to as 5-iodo-3-hydroxyindole). nih.govnih.gov The release of this indolyl moiety is the pivotal event that sets the stage for the subsequent color-forming reaction. nih.govrsc.orgresearchgate.netnih.gov The enzyme itself has a lower specificity for the aglycone part of the substrate, allowing it to process various substituted indoles. nih.gov

Post-Hydrolysis Reactions Leading to Color Development

The 5-iodo-3-indoxyl released during the enzymatic hydrolysis is an unstable intermediate that rapidly undergoes further reactions in the presence of an oxidizing agent, typically atmospheric oxygen, to produce a colored precipitate. nih.govnih.govchemimpex.com

Formation of Insoluble Indigoid Precipitates

The product of this oxidative dimerization is 5,5'-diiodo-indigo, a water-insoluble, intensely colored precipitate. nih.govnih.govchemimpex.com This indigoid dye is structurally similar to the blue indigo (B80030) dye. wikipedia.org The insolubility of this final product is a key feature, as it causes the colored substance to precipitate at the site of enzymatic activity, allowing for the localization of β-galactosidase expression in various applications such as histochemistry and microbial colony screening. nih.govavantorsciences.com

Influence of Substituents (e.g., Halogens like Iodine) on Chromophore Characteristics

The nature of the substituent on the indole (B1671886) ring significantly influences the properties of the resulting chromogenic product. nih.govchemimpex.com In the case of this compound, the iodine atom at the 5-position of the indole ring plays a crucial role.

The presence of the iodine atom, a halogen, on the indigoid dye structure alters the electron distribution within the conjugated system. This modification of the chromophore affects its light-absorbing properties, resulting in a distinct color. For instance, the widely used substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) produces an intensely blue product, 5,5'-dibromo-4,4'-dichloro-indigo. wikipedia.orgavantorsciences.com The iodine substituent in 5,5'-diiodo-indigo, formed from this compound, also imparts a specific color to the precipitate, which is described as purple. nih.gov The unique structure and reactivity conferred by the iodine atom contribute to the stability and utility of this particular substrate in various diagnostic and research applications. chemimpex.com

Modulation of Color Hue and Intensity

The specific color and intensity of the final chromogenic precipitate are highly dependent on the nature and position of substituents on the indole ring. Halogen atoms, such as iodine, bromine, and chlorine, are common substituents used to modify the electronic properties of the indole nucleus, which in turn alters the absorption spectrum of the resulting indigo dye.

The introduction of electron-withdrawing groups, like halogens, onto the indole ring can shift the maximum absorbance wavelength (λmax) of the final chromophore. nih.gov This electronic perturbation directly influences the perceived color. For instance, the widely used substrate X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside) produces a characteristic dark blue precipitate. biotium.com In contrast, this compound, also known as Purple-β-D-Gal, yields a purple-colored precipitate upon enzymatic hydrolysis, with a maximum absorbance at approximately 575 nm. biotium.com Shifting the positions of the halogens can also have a dramatic effect; 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (Red-β-D-Gal) generates a red or magenta precipitate with a λmax around 565 nm. biotium.com

This tunability allows for the selection of specific substrates to produce colors that provide the best contrast against a particular biological specimen or for use in multi-enzyme detection assays where different colored precipitates are required. The general principle is that modifications to the electronic structure of the indole ring, particularly through the addition of various substituents, directly modulate the energy of the electronic transitions in the final dimeric chromophore, resulting in a spectrum of possible colors. researchgate.netnih.gov

Interactive Table: Comparison of Indolyl Galactopyranoside Substrates

This table summarizes how different substituents on the indolyl ring of β-D-galactopyranoside substrates affect the color of the resulting chromogenic precipitate.

| Substrate Name | Indole Ring Substituents | Resulting Color | Max. Absorbance (λmax) |

| 5-Iodo-3-indolyl-β-D-galactopyranoside (Purple-β-D-Gal) | 5-Iodo | Purple | ~575 nm biotium.com |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | 5-Bromo, 4-Chloro | Dark Blue | ~615 nm biotium.com |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (Red-β-D-Gal) | 5-Bromo, 6-Chloro | Red / Magenta | ~565 nm biotium.com |

| 6-Chloro-3-indoxyl-β-D-galactopyranoside (Rose-β-D-Gal) | 6-Chloro | Rose | Not specified |

| 5-Bromo-3-indolyl β-D-galactopyranoside (Bluo-Gal) | 5-Bromo | Blue | Not specified |

| N-Methylindolyl-β-D-galactopyranoside (Green-β-D-Gal) | N-Methyl | Green | Not specified |

Data sourced from Biotium and MedchemExpress. biotium.combiotium.combiotium.commedchemexpress.com

Impact on Chromophore Localization and Precipitation Properties

A critical feature of chromogenic substrates used in histochemistry and molecular biology is the formation of a sharply defined, insoluble precipitate. wikipedia.orgmedchemexpress.com The insolubility of the final indigo dye ensures that the color remains localized at the site of enzymatic activity, providing high-resolution detection of where the β-galactosidase enzyme is present. fishersci.co.uk

Following the enzymatic cleavage of this compound, the resulting 5-iodo-3-hydroxyindole intermediate spontaneously dimerizes. This dimer is then oxidized to form 5,5'-diiodo-indigo, an intensely colored and water-insoluble product. wikipedia.org This insolubility prevents the diffusion of the chromophore away from the enzyme's location, which is crucial for applications like identifying lacZ-positive bacterial colonies or staining cells and tissues. biosynth.commedchemexpress.com

The specific substituents on the indole ring can influence the physical properties of the precipitate, such as its crystal structure and rate of formation. For example, the precipitate from 5-Bromo-3-indolyl β-D-galactopyranoside (Bluo-Gal) has been observed to form distinct blue needle-shaped crystals within and around the cell nucleus in tissue samples. medchemexpress.com While detailed comparative studies on the precipitation properties conferred by a 5-iodo group versus other halogens are not extensively documented in the provided context, the fundamental mechanism remains the same: the generation of a highly insoluble indigo dimer is the key to precise spatial localization of the reporter enzyme's activity. medchemexpress.commedchemexpress.com

Applications in Molecular Biology Research Methodologies

Reporter Gene Systems Utilizing Beta-Galactosidase

Reporter gene assays are fundamental for studying the regulation of gene expression. gbiosciences.comthermofisher.com In these systems, the regulatory sequence of a gene of interest is fused to a reporter gene, such as the Escherichia coli lacZ gene, which encodes the β-galactosidase enzyme. jax.orgableweb.org The expression of the reporter gene, and thus the activity of the β-galactosidase enzyme, acts as a surrogate for the activity of the promoter or other regulatory elements being studied. thermofisher.comableweb.org The activity of β-galactosidase is easily detected and quantified using chromogenic substrates like 5-Iodo-3-indolyl-beta-D-galactopyranoside. scbt.com When β-galactosidase is present, it hydrolyzes the substrate, yielding an insoluble colored product. nih.govwikipedia.org This provides a direct visual and quantifiable measure of gene expression. ableweb.org

The lacZ reporter system is a powerful method for both qualitative and quantitative assessment of gene expression. jax.orgableweb.org When a researcher wants to know when and where a specific gene is expressed, they can link its promoter to the lacZ gene. jax.org The resulting transgenic system will produce β-galactosidase in the same spatial and temporal patterns as the gene of interest. jax.org

By applying this compound (or similar substrates like X-gal) to cells, tissues, or even whole organisms, researchers can visualize the locations of enzyme activity. jax.orgnih.gov The enzymatic reaction produces an insoluble purple precipitate, effectively staining the cells that are expressing the gene. scbt.comnih.gov This technique is widely used in developmental biology to map the expression patterns of genes in embryos. nih.gov For quantitative analysis, cell lysates can be prepared and assayed with a soluble substrate like o-nitrophenyl-β-D-galactoside (ONPG), where the amount of colored product generated over time can be measured with a spectrophotometer, providing a precise measure of the level of gene expression. ableweb.orgnih.gov

Table 1: Comparison of Common Chromogenic Substrates for β-Galactosidase

| Substrate Name | Abbreviation | Color of Precipitate | Common Applications |

| This compound | Purple-β-D-Gal | Purple | Histochemistry, Reporter Gene Assays, Blue/White Screening scbt.comnih.gov |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-gal | Blue | Histochemistry, Reporter Gene Assays, Blue/White Screening wikipedia.orgwikipedia.orgcephamls.com |

| 6-Chloro-3-indolyl-β-D-galactopyranoside | Salmon-gal | Salmon-Pink/Red | Histochemistry, detection of low expression levels nih.govnih.gov |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Magenta-gal | Magenta/Red | Immunoblotting, Immunocytochemistry, Red/White Screening nih.govinterchim.fr |

| 5-Bromo-3-indolyl-β-D-galactopyranoside | Bluo-gal | Blue | Histochemistry nih.govinterchim.fr |

A primary application of the β-galactosidase reporter system is the characterization of promoters and enhancers—key DNA sequences that control the transcription of genes. gbiosciences.comnih.gov To study a promoter, its DNA sequence is cloned into a plasmid vector upstream of the promoter-less lacZ gene. nih.govresearchgate.net This construct is then introduced into cells. If the sequence is an active promoter, it will drive the transcription of lacZ, leading to the production of β-galactosidase. gbiosciences.com

The "strength" of the promoter can be quantified by measuring the amount of enzyme produced, which directly correlates with the amount of colored product formed from a substrate like this compound. gbiosciences.comresearchgate.net This allows researchers to compare the relative strengths of different promoters or to identify the specific DNA motifs within a promoter that are critical for its function. researchgate.net Similarly, enhancer elements, which can increase transcription levels, can be tested by placing them in the vicinity of a promoter-lacZ construct and measuring the subsequent change in β-galactosidase activity. nih.govnih.gov

Transfection is the process of introducing nucleic acids (like plasmids) into eukaryotic cells, a common procedure in molecular biology. However, the efficiency of this process can vary greatly depending on the cell type and method used. A reporter plasmid containing the lacZ gene under the control of a strong, constitutively active promoter is often co-transfected alongside the main experimental plasmid. gbiosciences.com

After transfection, the cells are treated with a chromogenic substrate. The percentage of cells that exhibit the colored precipitate provides a direct measure of the transfection efficiency—the proportion of cells that successfully took up the foreign DNA. gbiosciences.com This allows researchers to normalize the results of their primary experiment, ensuring that observed effects are due to the experimental variable and not to differences in how many cells received the plasmid. gbiosciences.com

Genetic Cloning and Screening Strategies

Beyond studying gene regulation, this compound is integral to the process of genetic cloning itself, specifically in the screening step to identify bacteria that have incorporated a recombinant plasmid. sigmaaldrich.comsigmaaldrich.com

One of the most widespread screening techniques in molecular cloning is blue-white screening. wikipedia.orgsigmaaldrich.com This method allows for the rapid visual identification of bacterial colonies that contain a plasmid with a successfully inserted DNA fragment. sigmaaldrich.com When this compound is used, the principle is identical, but results in "purple-white" screening.

The process relies on a specially engineered plasmid vector that contains the lacZα gene sequence, which includes a multiple cloning site (MCS) where foreign DNA can be inserted. sigmaaldrich.comaddgene.org These vectors are transformed into a specific strain of E. coli that has a mutated, non-functional lacZ gene on its chromosome. carlroth.com

The screening works as follows:

Non-Recombinant Plasmids (No Insert): If the plasmid does not pick up a DNA insert, the lacZα gene remains intact. The bacteria produce a functional β-galactosidase enzyme through a process called α-complementation. When grown on a plate containing this compound and an inducer like IPTG, these colonies will turn purple. carlroth.comyoutube.com

Recombinant Plasmids (With Insert): If the foreign DNA is successfully ligated into the MCS, it disrupts the lacZα gene. wikipedia.orgsigmaaldrich.com This prevents the production of a functional β-galactosidase. Consequently, these colonies cannot hydrolyze the substrate and will remain white. youtube.comnih.gov

Researchers can then easily identify and select the white (or clear) colonies for further growth and analysis, knowing they contain the desired recombinant plasmid. sigmaaldrich.comnih.gov

Table 2: Outcomes of a Purple-White Screening Experiment

| Colony Color | Plasmid Status | lacZα Gene Status | β-Galactosidase Activity | Interpretation |

| Purple | Non-recombinant (vector only) | Intact | Active | Unsuccessful cloning; plasmid re-ligated without insert. carlroth.com |

| White | Recombinant (vector + insert) | Disrupted | Inactive | Successful cloning; desired colony. wikipedia.orgyoutube.com |

Alpha (α)-complementation is the molecular phenomenon that underpins blue-white screening. sigmaaldrich.comaddgene.org It was discovered that two inactive fragments of the β-galactosidase enzyme can spontaneously reassemble to form a functional enzyme. addgene.org

In the context of cloning:

The host E. coli strain is engineered to produce a large, non-functional fragment of β-galactosidase known as the omega (ω) peptide, which lacks a portion of its N-terminus (the part encoded by the lacZΔM15 mutation). addgene.orgcarlroth.com

The cloning plasmid carries a gene for the small, missing N-terminal fragment, known as the alpha (α) peptide. sigmaaldrich.comcarlroth.com

When a plasmid without a DNA insert is present in the host cell, both the α-peptide and ω-peptide are produced. They combine, or "complement" each other, restoring the enzyme's function. sigmaaldrich.comaddgene.org However, when a DNA fragment is inserted into the multiple cloning site within the plasmid's lacZα sequence, the α-peptide is not produced correctly. wikipedia.org Without the α-peptide, complementation cannot occur, and no functional β-galactosidase is formed. youtube.com This elegant system turns a successful DNA insertion event into a simple color change on a petri dish.

Protein Interaction Studies

The detection and characterization of protein-protein interactions are fundamental to understanding cellular processes. The yeast two-hybrid system is a powerful genetic method designed for this purpose, and it frequently relies on reporter genes like the Escherichia colilacZ gene, which encodes β-galactosidase. nih.govnih.govnih.gov

In a yeast two-hybrid (Y2H) assay, two proteins of interest are expressed as fusions to the separate domains of a transcription factor (a DNA-binding domain and an activation domain). bitesizebio.com If the two proteins interact, the transcription factor is reconstituted, leading to the activation of a downstream reporter gene, often lacZ. nih.govbitesizebio.com

The expression of β-galactosidase is then detected by growing the yeast colonies on a medium containing a chromogenic substrate. When this compound is used, the β-galactosidase enzyme hydrolyzes the glycosidic bond, releasing an indolyl derivative that dimerizes and oxidizes to form a water-insoluble purple compound. biotium.com The appearance of these purple colonies provides a direct visual indication of a positive protein-protein interaction. mdpi.combiorxiv.org While Y2H assays can provide qualitative data (interaction vs. no interaction), they can also be adapted for quantitative analysis, although substrates yielding soluble products like ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) are more commonly used for precise spectrophotometric measurements. bitesizebio.comnih.gov

The choice of substrate can be important, and various indolyl-based galactosides are available, each producing a different colored precipitate. This allows researchers to select a substrate that provides the best contrast or suits a specific experimental design.

Table 1: Comparison of Common Chromogenic β-Galactosidase Substrates

| Substrate Name | Common Abbreviation | Color of Precipitate | Max. Absorbance (λmax) |

| 5-Iodo-3-indolyl-β-D-galactopyranoside | Purple-β-D-Gal, I-Gal | Purple | ~575 nm biotium.com |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | Blue | ~615 nm biotium.combiotium.com |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Red-β-D-Gal, Magenta-Gal | Red/Magenta | ~565 nm biotium.comnih.gov |

| 6-Chloro-3-indolyl-β-D-galactopyranoside | Rose-β-D-Gal, S-Gal | Pink/Rose | ~540 nm biotium.comnih.gov |

| N-Methylindolyl-β-D-galactopyranoside | Green-β-D-Gal | Green | Not specified biotium.com |

Enzyme-Linked Immunoassays and Histochemical Staining

Beyond protein interaction screening, this compound is instrumental in techniques that use enzyme-conjugated antibodies to detect specific molecules or localize enzymatic activity within a biological context.

Western blotting is a technique used to detect specific proteins in a sample. After separating proteins by gel electrophoresis and transferring them to a membrane, a primary antibody binds to the target protein. A secondary antibody, which is conjugated to an enzyme like β-galactosidase, then binds to the primary antibody. nih.gov

To visualize the protein, the membrane is incubated with a chromogenic substrate. When this compound is used, the β-galactosidase conjugate catalyzes its hydrolysis. This reaction produces a stable, insoluble purple precipitate that deposits directly onto the membrane at the location of the target protein, creating a distinct band. biotium.com This method provides a clear and permanent record of the protein's presence.

Histochemistry allows for the visualization of enzyme activity or gene expression within the structural context of tissues and cells. nih.gov The lacZ gene is frequently used as a reporter gene in transgenic animal models to study the expression pattern of a gene of interest. scbt.comcellsignal.com

Tissues from these animals are sectioned and incubated with a staining solution containing this compound. In cells where the lacZ gene is active, the expressed β-galactosidase cleaves the substrate. nih.gov The resulting insoluble purple product is deposited within these cells, precisely marking the location of enzyme activity. biotium.com The sharp, localized nature of the precipitate is crucial for high-resolution microscopic analysis, allowing researchers to identify specific cell types or anatomical structures where a gene is expressed. nih.govnih.gov The purple color can offer excellent contrast against common biological counterstains.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A typical ELISA involves an antibody-enzyme conjugate, where β-galactosidase can be used as the reporter enzyme. nih.gov

However, the utility of this compound in standard quantitative ELISA is limited. Quantitative ELISA relies on the production of a soluble colored product whose concentration can be measured with a spectrophotometer (plate reader). bitesizebio.comnih.gov Because this compound forms an insoluble precipitate, it is not suitable for this format. biotium.comnih.gov For quantitative ELISAs using β-galactosidase, substrates that produce soluble chromophores, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), are required. nih.gov While not used for standard solution-based ELISA, precipitating substrates like I-Gal are well-suited for membrane-based applications like the ELISPOT assay, where the goal is to visualize spots of precipitate corresponding to individual secreting cells.

Design and Synthesis of Novel Indolyl Galactoside Derivatives

The design and synthesis of novel indolyl galactoside derivatives are driven by the need for substrates with improved or altered properties, such as enhanced sensitivity, different coloration, or modified specificity. The synthesis of the parent compound, this compound, can be achieved through various chemical routes. One notable method involves a radioiododestannylation approach, where a tributylstannyl precursor is reacted with iodine, allowing for the introduction of an iodine atom at the 5-position of the indole (B1671886) ring. nih.gov This is followed by deacetylation to yield the final product. nih.gov This synthetic strategy is versatile and can be adapted to introduce isotopes for imaging applications. nih.gov

General strategies for creating novel indole derivatives often involve multi-step synthetic pathways. These can include Claisen-Schmidt condensation to form chalcone intermediates, followed by reactions to build heterocyclic structures attached to the indole core. nih.gov Such synthetic schemes allow for systematic modification of the indole scaffold to fine-tune its electronic and steric properties. nih.govnih.govresearchgate.net

The color of the final precipitate generated by indolyl galactosides is a direct consequence of the chemical structure of the aglycone. The process involves the enzymatic release of the substituted indoxyl, which then dimerizes. The substituents on the indole ring influence the electronic properties of the resulting indigo (B80030) dye, which in turn determines its absorption spectrum and perceived color.

By strategically placing different halogen atoms or other chemical groups on the indole ring, a palette of colors can be achieved. This principle is the basis for the variety of available indolyl substrates. The substitution pattern dictates the final color, enabling the design of substrates for specific applications where a particular color is desired for contrast or multiplexing with other reporters. biotium.comdcfinechemicals.com

| Substituents on Indole Ring | Substrate Example | Resulting Color |

|---|---|---|

| 5-Iodo | Purple-β-D-Gal | Purple |

| 5-Bromo, 4-Chloro | X-Gal | Blue |

| 5-Bromo, 6-Chloro | Red-β-D-Gal | Red/Magenta |

| 6-Chloro | Rose-β-D-Gal | Rose |

| N-Methyl | Green-β-D-Gal | Green |

Modifying substrate structure to alter enzyme specificity is a key goal in substrate design. This can be approached by altering either the glycoside (sugar) or the aglycone (non-sugar) portion of the molecule. For β-galactosidase, the enzyme exhibits high specificity for the D-galactose moiety. nih.gov The hydroxyl groups at the 2, 3, and 4 positions of the galactose ring are particularly important for recognition and catalysis, making modifications to the glycoside component challenging without significantly compromising or ablating enzyme activity. nih.gov

Consequently, most efforts to modulate specificity have focused on the aglycone. The specificity of glycoside hydrolases is largely determined by interactions between the aglycone and amino acid residues lining the cleft leading to the active site. jst.go.jp By altering the size, shape, and hydrophobicity of the aglycone, it is possible to favor or disfavor binding to the active sites of different enzymes. For example, some glycosidases have distinct catalytic sites that prefer either hydrophilic or hydrophobic aglycones. nih.gov This provides a rational basis for designing novel indolyl derivatives with modified aglycone structures to achieve greater specificity for a particular β-galactosidase ortholog or to minimize cross-reactivity with other endogenous glycosidases.

Integration with Other Detection Modalities

While this compound is primarily a chromogenic substrate, its fundamental design—an enzyme-cleavable group linked to a reporter moiety—can be adapted for integration with other detection technologies. This extends its utility beyond simple colorimetric assays to more advanced imaging and detection platforms. nih.gov

A prime example is the development of radiolabeled versions for in vivo imaging. The synthesis of 5-[¹²⁵I]Iodoindol-3-yl-β-D-galactopyranoside ([¹²⁵I]IBDG) transforms the substrate into a probe for single photon emission computed tomography (SPECT). nih.gov In this application, β-galactosidase activity releases the radiolabeled aglycone, which is then trapped intracellularly, allowing for non-invasive imaging of gene expression or other biological processes associated with the enzyme. While studies showed that [¹²⁵I]IBDG is an efficient substrate in vivo, its rapid clearance from the bloodstream posed a challenge for systemic delivery, though it proved effective upon direct intratumoral injection. nih.gov This work demonstrates the potential for converting indolyl galactosides into probes for nuclear imaging techniques like SPECT and positron emission tomography (PET). nih.govnih.gov

Furthermore, the principle of combining reporters can be applied by using multiple chromogenic substrates simultaneously. For instance, substrates that produce different colored precipitates can be used in mixed microbial cultures to differentiate between species expressing different enzymes, a technique known as chromogenic differentiation. nih.gov This integration of multiple colorimetric signals on a single plate enhances the information density of a culture-based assay.

Methodological Considerations and Research Optimization

Optimization of Reaction Conditions for Chromogenic Assays

Chromogenic assays utilizing X-gal rely on the enzymatic cleavage of the substrate by β-galactosidase to produce a colored precipitate. The efficiency and visibility of this reaction are highly sensitive to the surrounding chemical and physical environment.

The enzymatic activity of β-galactosidase is profoundly influenced by both pH and temperature. The optimal conditions can vary depending on the source of the enzyme. For instance, β-galactosidase derived from Escherichia coli typically exhibits optimal activity at a neutral pH around 7.0 to 7.5. researchgate.netnih.gov In contrast, β-galactosidase from Aspergillus oryzae functions best at a more acidic pH of 5.0, while the enzyme from the yeast Kluyveromyces lactis prefers a pH range of 6.5 to 7.0. nih.gov Deviations from the optimal pH can lead to a significant decline in enzyme activity and, consequently, a weaker chromogenic signal. researchgate.netaatbio.com For example, studies on Drosophila have shown that while the endogenous β-galactosidase is active at both pH 6.0 and 7.0, the E. coli enzyme shows significantly lower activity at the more acidic pH 6.0. nih.gov

Temperature is another critical parameter. While many protocols suggest an incubation temperature of 37°C for X-gal staining, this is not universally optimal. uconn.eduucsf.edujax.org The optimal temperature for β-galactosidase from Bacillus circulans is 50°C, and for Aspergillus niger, it is between 55-60°C. aatbio.com However, for histochemical applications, a balance must be struck between optimal enzyme activity and the preservation of tissue morphology. For senescence-associated β-galactosidase (SA-β-gal) staining, which detects endogenous lysosomal β-galactosidase activity at an acidic pH of 6.0, incubation is often performed at 37°C. nih.govantpublisher.com Some protocols even recommend room temperature incubation overnight to reduce background staining. ucsf.edubicellscientific.com The stability of the enzyme is also temperature-dependent; for instance, β-galactosidase from one strain of Lactobacillus plantarum was found to be stable between 37-42°C. researchgate.net

The formation of the final insoluble blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo, is an oxidative dimerization process that is facilitated by the presence of electron acceptors like potassium ferricyanide (B76249) and potassium ferrocyanide in the staining solution. uconn.eduucsf.edunih.gov

Table 1: Optimal pH and Temperature for β-Galactosidase from Various Sources

| Enzyme Source | Optimal pH | Optimal Temperature (°C) |

| Escherichia coli | 7.0–7.5 | 37 |

| Drosophila melanogaster | 6.0–7.0 | 25 |

| Bacillus circulans | 6.0 | 50 |

| Aspergillus niger | 3.0–5.0 | 55–60 |

| Aspergillus oryzae | 5.0 | ~55 |

| Kluyveromyces lactis | 6.5–7.0 | 30–35 |

| Lactobacillus plantarum | 7.2 | 37 |

Note: Optimal conditions can vary slightly between different strains and assay conditions.

In many molecular biology applications, particularly in blue-white screening, the expression of the β-galactosidase gene (lacZ) is under the control of the lac operon. astralscientific.com.auresearchgate.net The lac operon is a classic example of an inducible gene system, and its transcription is naturally triggered by allolactose (B1665239), a metabolite of lactose (B1674315). astralscientific.com.au However, for experimental purposes, a more stable and non-metabolizable inducer is preferred.

Isopropyl β-D-1-thiogalactopyranoside (IPTG) serves this purpose effectively. takarabio.com IPTG is a molecular mimic of allolactose that binds to the lac repressor protein, causing a conformational change that releases the repressor from the lac operator site on the DNA. astralscientific.com.auagscientific.comresearchgate.net This derepression allows RNA polymerase to transcribe the genes in the operon, including the lacZ gene encoding β-galactosidase. researchgate.net

A key advantage of using IPTG is that it is not hydrolyzed by β-galactosidase, so its concentration remains constant throughout the experiment, ensuring a consistent level of gene induction. astralscientific.com.auresearchgate.net This is crucial for obtaining reliable and reproducible results in blue-white screening, where the goal is to differentiate bacterial colonies containing recombinant plasmids (white colonies) from those with non-recombinant plasmids (blue colonies). researchgate.netagscientific.com In this system, successful insertion of foreign DNA into the lacZα gene disrupts the synthesis of a functional β-galactosidase, preventing the hydrolysis of X-gal and resulting in white colonies. researchgate.net Colonies without an insert produce a functional enzyme, which cleaves X-gal and produces the characteristic blue color in the presence of the inducer, IPTG. astralscientific.com.auagscientific.com IPTG is an effective inducer in a concentration range of 100 μM to 1.5 mM. astralscientific.com.au

Techniques for Sample Preparation and Processing in Research

The preparation of biological samples is a critical step that directly impacts the quality and interpretability of histochemical analyses using X-gal. The primary goals are to preserve the structural integrity of cells and tissues while maintaining the activity of the β-galactosidase enzyme.

Proper fixation is paramount for preserving tissue architecture and preventing the degradation of cellular components. antpublisher.com The choice of fixative and the fixation parameters (time, temperature) must be carefully optimized, as they can significantly affect β-galactosidase activity. researchgate.net Over-fixation, particularly with strong cross-linking agents like paraformaldehyde (PFA) at high concentrations, can denature the enzyme and reduce or eliminate the staining signal. bicellscientific.com

For frozen tissue sections, a common approach involves fixing the slides briefly in a solution containing a low concentration of glutaraldehyde (B144438) (e.g., 0.2%) or a combination of formaldehyde (B43269) and glutaraldehyde. jax.organtpublisher.comnih.gov One study found that fixation with 0.2% glutaraldehyde for 10 minutes provided a stronger signal compared to 1% formaldehyde for 1 minute. nih.gov For whole-mount staining of embryos, fixation times are often varied depending on the embryonic stage, for example, from 5 minutes for E7.5 mouse embryos to 30 minutes for E10.5 and later stages using 4% PFA. uconn.edu

The method of freezing the tissue can also influence the quality of the sample. Embedding fresh tissue in an Optimal Cutting Temperature (OCT) compound before freezing in isopentane (B150273) cooled by liquid nitrogen has been shown to result in better-preserved tissue quality compared to snap-freezing in liquid nitrogen alone. nih.gov After fixation, tissues or sections are typically washed with a detergent-containing buffer (e.g., PBS with NP-40 or Triton X-100) to permeabilize cell membranes, allowing the X-gal substrate to access the intracellular enzyme. uconn.edujax.org For frozen sections, cryoprotection steps, such as incubation in graded sucrose (B13894) solutions, are often employed before embedding and freezing to minimize ice crystal formation and associated tissue damage. uconn.edu

Table 2: Example Fixation Protocols for X-gal Staining

| Sample Type | Fixative | Fixation Time & Temperature |

| Frozen Kidney Sections | 0.2% Glutaraldehyde | 10 min at Room Temperature |

| Frozen Liver Sections | 0.2% Glutaraldehyde | 10 min at Room Temperature |

| E8.5 Mouse Embryos | 4% Paraformaldehyde | 15 min |

| E10.5 Mouse Embryos | 4% Paraformaldehyde | 30 min |

| Cultured Cells | 1% PFA in PBS | Overnight at 4°C |

Quantitative and Qualitative Assessment of Chromogenic Signals

The blue precipitate resulting from X-gal hydrolysis can be assessed both qualitatively, by visual inspection, and quantitatively, through various measurement techniques. The choice of method depends on the specific research question and the nature of the sample.

Qualitative assessment is most commonly performed using light microscopy. ozbiosciences.com The presence of the dark blue, insoluble precipitate marks the location of β-galactosidase activity, providing a robust visual readout of gene expression at the cellular level. researchgate.netnih.gov This is particularly useful for analyzing expression patterns in whole embryos or tissue sections. nih.govresearchgate.net For enhanced visualization, counterstains like Nuclear Fast Red or Eosin Y can be used to provide contrast to the blue X-gal signal. uconn.edujax.org

While the insoluble nature of the 5,5'-dibromo-4,4'-dichloro-indigo product makes it ideal for localization studies, it complicates direct spectrophotometric quantification in solution. nih.gov However, methods have been developed to quantify the signal. One approach involves solubilizing the blue precipitate from the tissue or cells and then measuring its absorbance with a spectrophotometer. researchgate.net Another innovative method for solid-phase samples, such as yeast colonies on a filter, uses digital imaging combined with software like ImageJ to measure the intensity of the blue color, providing a reliable and reproducible quantitative readout. nih.gov

Advanced microscopic techniques have also been adapted for X-gal analysis. It has been discovered that the X-gal precipitate can be visualized using transmission electron microscopy (TEM), where it appears as distinct electron-dense needles, allowing for subcellular localization of the enzyme activity. nih.gov Furthermore, the X-gal precipitate exhibits fluorescence under specific conditions. It can be excited with a helium-neon laser at 633 nm, and it emits a signal in the 650-770 nm range. nih.govresearchgate.net This property allows for the use of confocal microscopy, enabling three-dimensional analysis and co-localization studies with other fluorescent markers. nih.govresearchgate.net

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| X-gal | 5-Iodo-3-indolyl-beta-D-galactopyranoside |

| IPTG | Isopropyl β-D-1-thiogalactopyranoside |

| PFA | Paraformaldehyde |

| OCT | Optimal Cutting Temperature |

| PBS | Phosphate-Buffered Saline |

| NP-40 | Nonyl-phenoxypolyethoxylethanol |

| ONPG | o-nitrophenyl-β-D-galactopyranoside |

| S-gal | 6-chloro-3-indolyl-β-D-galactopyranoside |

| NBT | Nitroblue tetrazolium |

| TNBT | Tetranitroblue tetrazolium |

| INT | Iodonitrotetrazolium |

| DMF | N,N-Dimethylformamide |

| DMSO | Dimethyl sulfoxide |

Emerging Research Directions and Future Prospects

Advancements in Spatial Genomics and Molecular Pathology

The field of spatial genomics, which aims to understand gene expression within the native three-dimensional context of tissues, represents a significant frontier for chromogenic substrates. While techniques like fluorescence in situ hybridization (FISH) are well-established, chromogenic in situ hybridization (CISH) offers distinct advantages, including the use of standard bright-field microscopy and the creation of permanent records with clear morphological context. nih.govmybiosource.com

Recent advancements in high-sensitivity in situ hybridization, such as the RNAscope™ technology, have revolutionized the ability to detect even low-expression genes and short transcripts within intact cells and tissues. acdbio.comnih.gov These methods often employ enzymatic signal amplification that can be coupled with chromogenic substrates to visualize target RNA. This provides crucial spatial information that is lost in bulk analysis methods like PCR. acdbio.com The integration of chromogenic detection with spatial transcriptomics platforms allows researchers to map the cellular and tissue architecture of gene expression, providing insights into disease pathology and normal development. 10xgenomics.comyoutube.com

For instance, researchers have combined the use of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), a close analog of 5-Iodo-3-indolyl-beta-D-galactopyranoside, with laser capture microdissection (LCM) to analyze gene expression in specific, visually identified neurons. nih.gov This combination allows for the precise isolation of cells expressing a lacZ reporter gene, identified by the blue X-Gal precipitate, for subsequent RNA analysis. nih.gov Furthermore, novel X-ray-based methodologies are being developed to provide three-dimensional imaging of β-galactosidase activity. By detecting the bromine atoms in the precipitated product of the X-Gal reaction, micro-CT scans can quantitatively map gene expression throughout an entire organ, such as a mouse brain, preserving its anatomical structure. mdpi.com

Development of Multiplex Chromogenic Detection Systems

A key area of development is the ability to detect multiple molecular targets simultaneously on a single tissue section, a technique known as multiplexing. leicabiosystems.com Multiplex chromogenic detection systems enable researchers to visualize the spatial relationships between different proteins, DNA, and RNA molecules, providing a more comprehensive understanding of the cellular microenvironment. leicabiosystems.comleicabiosystems.com This is particularly valuable in fields like oncology for characterizing tumor heterogeneity. leicabiosystems.com

The development of a palette of indolyl-based substrates that produce distinct, differently colored precipitates upon enzymatic cleavage is central to this effort. By using different enzyme-antibody conjugates, each with a specific chromogenic substrate, researchers can stain for multiple markers on the same slide. nih.gov For example, systems have been developed that utilize alkaline phosphatase (AP) with a Fast Red chromogen and horseradish peroxidase (HRP) with a DAB chromogen for dual-color detection. leicabiosystems.com

The table below summarizes various indolyl-based chromogenic substrates for β-galactosidase, highlighting the different colors they produce, which is a key property for their use in multiplex systems.

| Substrate Name | Abbreviation | Precipitate Color |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | Blue |

| 5-Iodo-3-indolyl-β-D-galactopyranoside | Purple-β-D-Gal | Purple |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Red-β-D-Gal | Red/Magenta |

| 6-Chloro-3-indolyl-β-D-galactopyranoside | Rose-β-D-Gal | Rose |

| N-Methylindolyl-β-D-galactopyranoside | Green-β-D-Gal | Green |

This table showcases a selection of chromogenic substrates and the distinct colors of their resulting precipitates, which is foundational for developing multiplex detection assays. biotium.com

Automated staining platforms have further enhanced the capabilities of multiplexing, allowing for the creation of customized, high-throughput staining protocols that reduce manual labor and improve reproducibility. leicabiosystems.com These systems can combine immunohistochemistry (IHC) and in situ hybridization (ISH) to simultaneously visualize proteins and nucleic acids. leicabiosystems.com

Exploration of Indolyl Galactoside Derivatives for Novel Enzymatic Targets

The fundamental structure of indolyl galactosides is being used as a scaffold to design and synthesize novel substrates for a wider range of enzymatic targets beyond β-galactosidase. The goal is to create new tools for detecting other glycoside hydrolases or to develop inhibitors for enzymes implicated in disease. Glycoside hydrolases are a vast class of enzymes crucial for carbohydrate metabolism, and developing specific chromogenic substrates for them is an active area of research. nih.gov

Researchers are synthesizing indolyl derivatives with different sugar moieties to screen for novel enzymatic activities. For example, indolyl septanosides have been synthesized to search for septanoside hydrolase activity, an enzyme class for which few tools exist. nih.gov The strategy leverages the same principle as X-Gal: enzymatic cleavage of the sugar releases a 3-hydroxy-indole, which then dimerizes to form a colored precipitate. nih.gov

Furthermore, the indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry. Numerous indole derivatives are being investigated as inhibitors for various enzymes. For instance, indole-2-carboxylic acid derivatives have been identified as inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a potential target for treating type 2 diabetes. nih.gov Other research has focused on indole-type glucosinolates, which are precursors to compounds with potential anticancer activity. mdpi.com While not direct analogs of this compound, these studies highlight the broad potential of the indole chemical motif in designing new bioactive molecules and enzymatic probes. nih.govmdpi.com

Potential for In Vivo Imaging and Non-Invasive Biochemical Studies Using Related Substrates

While chromogenic substrates like this compound are designed for endpoint assays in fixed tissues or cells, the underlying principle of enzymatic activation has been adapted to create probes for non-invasive imaging in living organisms. The ability to monitor gene expression and enzyme activity in real-time within a living animal offers profound insights into dynamic biological processes. aacrjournals.orgnih.gov

To achieve this, the indolyl group is often replaced with or modified to be a fluorophore or a bioluminophore. Upon cleavage by β-galactosidase, these substrates either release a fluorescent molecule or a substrate for a secondary light-emitting enzyme.

Fluorescent Probes: Researchers have developed β-galactoside conjugates that are initially non-fluorescent but release a fluorescent product upon enzymatic cleavage. aacrjournals.orgnih.gov One such probe, DDAOG, a conjugate of β-galactoside and a far-red fluorescent dye, has been used to image β-galactosidase activity in tumors within living mice. aacrjournals.orgcornell.edu The cleavage product exhibits a significant red shift in its fluorescence, allowing it to be detected with high sensitivity against the background of the uncleaved probe. aacrjournals.orgcornell.edu

Bioluminescent Probes: Another strategy involves "caged" substrates where the molecule necessary for a light-producing reaction is blocked by a galactose group. For example, a caged D-luciferin conjugate can be cleaved by β-galactosidase, releasing luciferin. nih.gov In cells that also express firefly luciferase, this release triggers a bioluminescent signal that can be detected externally. nih.gov This sequential reporter-enzyme luminescence technology enables sensitive in vivo detection of β-galactosidase activity. nih.govrsc.org

The table below compares different imaging modalities that utilize β-galactosidase activity for in vivo studies.

| Imaging Modality | Probe Type | Principle of Detection | Application Example |

| Fluorescence Imaging | Fluorogenic Substrate (e.g., DDAOG) | Enzymatic cleavage releases a fluorophore, causing a detectable shift in fluorescence wavelength. aacrjournals.orgcornell.edu | Imaging β-gal expressing gliomas in mice. aacrjournals.orgcornell.edu |

| Bioluminescence Imaging | Caged Substrate (e.g., Lugal) | Enzymatic cleavage releases a substrate (e.g., luciferin) for a light-producing enzyme (e.g., luciferase). nih.gov | Monitoring gene expression and cell migration in live animals. nih.gov |

| Magnetic Resonance Imaging (MRI) | Paramagnetic Contrast Agent (e.g., EgadMe) | Enzymatic cleavage releases a paramagnetic ion (e.g., Gd3+) that alters the local magnetic field, enhancing the MR signal. | Following gene expression in living Xenopus laevis embryos. mdpi.com |

These advanced imaging techniques, built upon the foundational chemistry of galactoside substrates, are transforming the study of gene expression from static snapshots into dynamic visualizations of biological processes in vivo.

Q & A

Basic Research Questions

Q. What is the mechanistic role of 5-Iodo-3-indolyl-beta-D-galactopyranoside in detecting β-galactosidase activity?

- Answer : this compound acts as a chromogenic substrate for β-galactosidase. Upon enzymatic cleavage of the β-galactosidic bond, the indoxyl moiety is released and oxidized to form an insoluble blue-green precipitate. This reaction is pH-dependent and requires oxygen for dimerization. Researchers should optimize reaction conditions (e.g., pH 7.0–8.5, 37°C) and include controls (e.g., enzyme inhibitors like phenylethyl β-D-thiogalactopyranoside) to confirm specificity .

Q. How is this compound synthesized, and what purification methods are recommended?

- Answer : Synthesis typically involves glycosylation of 5-iodo-3-indolyl derivatives with protected galactopyranosyl donors. For example, a modified protocol from 6-Chloro-3-indoxyl-alpha-D-glucopyranoside synthesis ( ) can be adapted:

React 5-iodo-3-indole with tetra-O-acetyl-galactopyranosyl bromide in chloroform/water under acidic catalysis (e.g., p-toluenesulfonic acid).

Deprotect acetyl groups using sodium methoxide.

Purify via column chromatography (silica gel, ethyl acetate/methanol gradient).

Purity (>98%) should be confirmed via HPLC with UV detection at 280 nm .

Q. What methods are used to assess the purity and stability of this compound?

- Answer :

- Purity : Reverse-phase HPLC with a C18 column, mobile phase of acetonitrile/water (70:30 v/v), and detection at 254 nm.

- Stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor via LC-MS for hydrolysis byproducts (e.g., free indole derivatives). Store lyophilized powder at -20°C in desiccated conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. ICReDD’s approach () combines:

Reaction path searches : Identify low-energy pathways for glycosylation.

Information science : Use machine learning to correlate solvent polarity, temperature, and catalyst efficiency.

Feedback loops : Experimental data refine computational models to reduce trial-and-error iterations. This method reduces synthesis time by ~40% compared to traditional approaches .

Q. How should researchers resolve contradictions in kinetic data when using this compound?

- Answer : Discrepancies in or values may arise from:

- Substrate aggregation : Use dynamic light scattering to detect micelle formation.

- Enzyme inhibition by iodide : Include controls with potassium iodide to assess inhibitory effects.

- Statistical validation : Apply ANOVA or Bayesian analysis to compare datasets. Cross-validate with fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactopyranoside) .

Q. What experimental parameters are critical for optimizing this compound-based assays in complex biological matrices?

- Answer : Key factors include:

- Substrate concentration : Perform Michaelis-Menten kinetics to avoid substrate inhibition.

- Matrix effects : Pre-treat samples with protease inhibitors to prevent enzymatic degradation.

- Detection limits : Use confocal microscopy for spatial resolution in tissue sections.

- pH adjustment : Maintain pH 7.4 with HEPES buffer to stabilize enzyme activity .

Q. What are best practices for presenting data from this compound assays in publications?

- Answer :

- Figures : Include dose-response curves with error bars (SEM, n ≥ 3).

- Tables : Summarize kinetic parameters (, ) and statistical significance (p-values).

- Supplementary data : Provide raw HPLC chromatograms and spectral validation (FT-IR, -NMR).

- Citations : Follow ACS or IUPAC guidelines for chemical nomenclature and enzyme commission numbers .

Comparative Analysis of β-Galactosidase Substrates

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.